4-Amino-1-Fluoro-2(1H)-Pyrimidinone
Description
4-Amino-1-Fluoro-2(1H)-Pyrimidinone is a fluorinated pyrimidine derivative characterized by a pyrimidinone ring substituted with an amino group at position 4 and a fluorine atom at position 1. This compound serves as a critical scaffold in medicinal chemistry due to its structural similarity to nucleic acid bases, enabling interactions with enzymes and receptors involved in DNA/RNA synthesis. Its derivatives, such as Roducitabine (RX 3117), incorporate complex sugar moieties (e.g., cyclopentenyl or arabinofuranosyl groups), enhancing bioavailability and targeting specific pathways in cancer therapy .
Properties
Molecular Formula |
C4H4FN3O |
|---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
4-amino-1-fluoropyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O/c5-8-2-1-3(6)7-4(8)9/h1-2H,(H2,6,7,9) |
InChI Key |
OBXUXLBEGTZOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrimidine Ring Construction and Subsequent Functionalization
One documented approach to synthesizing 4-amino-substituted pyrimidines involves the initial formation of the pyrimidine core, followed by introduction of the amino group at the 4-position. The fluoro substituent at the 1-position (nitrogen) is generally introduced either by fluorination of a suitable precursor or by using fluorinated starting materials.
Building Blocks : The synthesis can utilize C2-units such as acetamidine and C1-units like carbon monoxide, as well as acrylonitrile as a C3-unit, which is a cost-effective starting material for pyrimidine synthesis.
Amino Group Introduction : The 4-amino group is typically introduced by nucleophilic substitution or amination reactions on preformed pyrimidine intermediates.
Fluorine Introduction : The fluorine at the 1-position can be introduced by electrophilic fluorination reagents or by using fluorinated pyrimidine precursors.
Patent-Described Methodologies
According to a Korean patent (KR20110049812A), the synthesis of substituted 4-amino-pyrimidines, which includes compounds structurally related to 4-amino-1-fluoro-2(1H)-pyrimidinone, involves:
Formation of the pyrimidine ring system from suitable precursors.
Subsequent functionalization steps to introduce the amino group at the 4-position.
Use of intermediates such as 4-amino-5-aminomethyl-2-methylpyrimidine for further ring construction, indicating the versatility of amino-substituted pyrimidines as synthetic intermediates.
While this patent focuses on thiamine synthesis intermediates, the methodologies are adaptable for fluorinated pyrimidinone derivatives by modifying the substituents introduced.
Fluorination Techniques
Direct fluorination of pyrimidinone derivatives is a specialized process due to the sensitivity of the heterocyclic ring. Common methods include:
Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively at the nitrogen or carbon positions.
Nucleophilic substitution using fluorine-containing nucleophiles on suitable leaving groups attached to the pyrimidinone ring.
The choice of method depends on the precursor's substitution pattern and desired regioselectivity.
Alternative Synthetic Routes
In research focusing on pyrimidinone derivatives with various substitutions (including amino and fluoro groups), alternative synthetic routes have been explored involving:
Cyclization of amidines with fluorinated β-dicarbonyl compounds.
Multi-step sequences involving protection-deprotection strategies to achieve selective substitution.
Use of metal-catalyzed cross-coupling reactions to install fluorinated substituents on the pyrimidinone ring.
These methods provide flexibility for structural diversification and optimization of synthetic yields.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine or amino group.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups replacing the fluorine or amino group.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of 4-Amino-1-Fluoro-2(1H)-Pyrimidinone and Analogues
- Fluorine Position: The position of fluorine significantly impacts biological activity. Flucytosine (5-Fluoro) inhibits fungal DNA synthesis via conversion to 5-fluorouracil , whereas 4-Amino-1-Fluoro-2(1H)-Pyrimidinone derivatives like Roducitabine target cancer cell proliferation .
- Sugar Modifications: Roducitabine’s cyclopentenyl-arabinofuranosyl group enhances cellular uptake and resistance to enzymatic degradation compared to non-glycosylated analogues .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
- Hydrogen Bonding: Non-planar conformations in analogues like 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one facilitate intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), stabilizing crystal structures .
- π-π Stacking: Perchlorate salts of 2-amino-6-methylpyrimidin-4(1H)-one exhibit face-to-face π-π interactions (3.776 Å distance), influencing solid-state packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
